4-(Methylsulfanyl)pyrimidin-2-amine - 1073-54-7

4-(Methylsulfanyl)pyrimidin-2-amine

Catalog Number: EVT-400384
CAS Number: 1073-54-7
Molecular Formula: C5H7N3S
Molecular Weight: 141.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
4-(Methylsulfanyl)pyrimidin-2-amine is a chemical compound with the CAS Number: 1073-54-7 . It has a molecular weight of 141.2 and its IUPAC name is 4-(methylsulfanyl)-2-pyrimidinamine . It is a powder at room temperature .

Molecular Structure Analysis

The InChI code for 4-(Methylsulfanyl)pyrimidin-2-amine is 1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8) . This indicates the molecular structure of the compound.

Physical And Chemical Properties Analysis

4-(Methylsulfanyl)pyrimidin-2-amine is a powder at room temperature . It has a melting point of 150-154 degrees Celsius .

Synthesis Analysis

One common approach for the synthesis of 4-(methylsulfanyl)pyrimidin-2-amine derivatives involves reacting a 2-amino-4-chloropyrimidine derivative with sodium methanethiolate in the presence of a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). [] This nucleophilic aromatic substitution reaction replaces the chlorine atom with a methylsulfanyl group.

Molecular Structure Analysis

The molecular structure of 4-(methylsulfanyl)pyrimidin-2-amine and its derivatives has been investigated using techniques like X-ray crystallography. For instance, in the crystal structure of 4-(4-chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine, the dihedral angle between the benzene and pyrimidine rings is relatively small, suggesting a nearly planar conformation. [] This information aids in understanding the compound's spatial arrangement, which can influence its interactions with biological targets and influence its potential applications in drug discovery.

Chemical Reactions Analysis
  • Nucleophilic Aromatic Substitution: The chlorine atom in 4-chloro-6-(methylsulfanyl)pyrimidin-2-amine can be readily substituted with various nucleophiles, such as amines, alcohols, and thiols, allowing for the introduction of diverse substituents at the 4-position. []
  • Suzuki Coupling: Aryl boronic acids can be coupled with 5-bromo-4-(methylsulfanyl)pyrimidin-2-amine derivatives in the presence of a palladium catalyst, providing a versatile route for the synthesis of 5-aryl-4-(methylsulfanyl)pyrimidin-2-amine derivatives. []
Mechanism of Action
  • Enzyme Inhibition Assays: These assays are used to determine the ability of the compounds to inhibit the activity of specific enzymes, such as kinases, which are often implicated in various disease pathways. [, , , , , , ]
  • Cellular Assays: These assays evaluate the effects of the compounds on cellular processes, such as cell proliferation, cell cycle progression, and apoptosis, providing insights into their potential as anticancer agents. [, , , , , ]
Applications
  • Anticancer Agents: Several 4-(methylsulfanyl)pyrimidin-2-amine derivatives exhibit potent antiproliferative activity against various cancer cell lines, including those derived from leukemia, breast cancer, and colorectal cancer. [, , , ] Their mechanism of action often involves inhibiting key enzymes involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs) and Polo-like kinase 4 (PLK4). [, , , ]
  • Antimicrobial Agents: Some derivatives demonstrate moderate to potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. [] This suggests their potential as novel antimicrobial agents to combat drug-resistant infections.
  • Kv11.1 (hERG) Channel Modulators: Certain derivatives, such as 5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2), act as activators of Kv11.1 channels. [] This modulation of ion channel activity holds potential for treating cardiac arrhythmias and long QT syndrome.

4-(4-Chlorophenyl)-6-(methylsulfanyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative featuring a 4-chlorophenyl group and a methylsulfanyl group at positions 4 and 6, respectively. The crystal structure of this compound has been reported, revealing key structural features such as the dihedral angle between the benzene and pyrimidine rings and the intermolecular hydrogen bonding patterns. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. The key difference lies in the presence of a 4-chlorophenyl substituent at the 6th position of the pyrimidine ring, as opposed to a simple hydrogen atom in the parent compound. []
  • Compound Description: This group represents a series of compounds featuring a pyrimidin-2-amine core with two 1H-pyrazol-4-yl substituents at positions N and 4. These compounds were designed as potential anticancer agents, specifically targeting cyclin-dependent kinase 2 (CDK2). They exhibited potent CDK2 inhibitory activity and antiproliferative activity against various cancer cell lines. One notable compound in this series is compound 15, which demonstrated the highest potency as a CDK2 inhibitor (Ki = 0.005 µM) with notable selectivity over other CDKs. []
  • Relevance: Although structurally distinct, these compounds are related to 4-(Methylsulfanyl)pyrimidin-2-amine through their shared pyrimidin-2-amine core. The research highlighting these compounds showcases the potential of modifying the pyrimidin-2-amine scaffold for developing potent and selective kinase inhibitors. []

4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives

  • Compound Description: This series of compounds comprises a 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine scaffold linked to a terminal sulfonamide moiety via an ethylamine or propylamine bridge. These compounds were designed as potential V600EBRAF inhibitors for anticancer therapy. Compounds 12e, 12i, and 12l exhibited the strongest V600EBRAF inhibitory activity, with compound 12l demonstrating the lowest IC50 of 0.49 µM. []
  • Relevance: These compounds are related to 4-(Methylsulfanyl)pyrimidin-2-amine through their shared pyrimidin-2-amine core. This series exemplifies the strategy of incorporating various substituents onto the pyrimidin-2-amine scaffold to achieve desired biological activity, in this case, V600EBRAF inhibition for anticancer applications. []

N-(2-Methyl-5-nitrophenyl)-4-(pyridin-2-yl)-pyrimidin-2-amine (NPPA)

  • Compound Description: NPPA is a pyrimidine derivative designed as a potential template for drug development against Chronic Myelogenous Leukemia (CML). The compound features a 2-methyl-5-nitrophenyl group and a pyridin-2-yl group attached to the pyrimidin-2-amine core. Its crystal structure, spectroscopic properties, and electronic properties have been extensively studied. Molecular docking studies revealed an energy affinity of ΔG= -10.3 kcal/mol for NPPA, highlighting its potential as a CML therapeutic. [, ]
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. While NPPA incorporates a pyridyl group and a substituted phenyl ring, highlighting the versatility of the pyrimidin-2-amine scaffold for developing diverse chemical entities with potential therapeutic applications. [, ]

4-(3-Bromophenyl)pyrimidin-2-amine

  • Compound Description: This compound is a simple derivative of pyrimidin-2-amine with a 3-bromophenyl group attached at the 4-position. Its crystal structure has been reported, providing insights into its molecular geometry and packing arrangements in the solid state. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine, differing only in the substituent at the 4-position. This highlights the potential for modifying this position to explore structure-activity relationships and develop compounds with diverse properties. []

N-phenyl-4-(1H-pyrrol-3-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This series of compounds represents a class of pyrimidine derivatives designed as potential therapeutics for Acute Myeloid Leukemia (AML). They feature a 1H-pyrrol-3-yl group at the 4-position and an N-phenyl substituent on the pyrimidin-2-amine core. These compounds exhibited potent inhibitory activity against MAPK-interacting kinases (Mnks), particularly Mnk2. []
  • Relevance: These compounds, despite the absence of a methylsulfanyl group, are structurally related to 4-(Methylsulfanyl)pyrimidin-2-amine through their common pyrimidin-2-amine scaffold. The research on these derivatives emphasizes the potential of substituting various groups at the 4-position of the pyrimidine ring for developing compounds with distinct biological activities. []

6, 6'-(1,4-phenylene)bis(4-(4-bromophenyl)pyrimidin-2-amine) Analogues

  • Compound Description: This series encompasses a range of bis-pyrimidine derivatives synthesized via Claisen-Schmidt condensation. These compounds feature a central 1,4-phenylene linker connecting two 4-(4-bromophenyl)pyrimidin-2-amine units. These analogues were investigated for their anticancer and antimicrobial properties. []
  • Relevance: While structurally distinct from 4-(Methylsulfanyl)pyrimidin-2-amine, these bis-pyrimidine analogues emphasize the significance of the pyrimidin-2-amine moiety in medicinal chemistry. The research highlights the possibility of generating diverse molecular architectures based on the pyrimidin-2-amine core to target specific biological pathways. []

4,6-bis(2-((E)-benzylidene)hydrazinyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidin-2-amine derivative with two (E)-benzylidenehydrazinyl groups attached at positions 4 and 6. It was developed as part of a structure-activity relationship study based on the antibiotic Robenidine. The compound exhibited promising antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MICs of 2 µg/mL. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine, further illustrating the importance of this scaffold in medicinal chemistry. The research highlights that modifications to the 4- and 6- positions of the pyrimidine ring can lead to compounds with significant antibacterial activity. []

4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This group represents a series of pyrimidin-2-amine derivatives designed as cyclin-dependent kinases 4 and 6 (CDK4/6) inhibitors. These compounds feature a 4-thiazol group and an N-(pyridin-2-yl) substituent on the pyrimidin-2-amine core. Optimization of this series led to compound 83, a potent and selective CDK4/6 inhibitor with desirable pharmacological properties, including oral bioavailability and in vivo antitumor activity in an acute myeloid leukemia mouse xenograft model. []
  • Relevance: While lacking the methylsulfanyl group, these compounds are considered related to 4-(Methylsulfanyl)pyrimidin-2-amine due to their shared pyrimidin-2-amine scaffold. The research on these derivatives emphasizes the drug discovery potential of this core structure, particularly for developing kinase inhibitors for cancer therapy. []

(E)-4-(3-arylvinyl-1H-indazol-6-yl)pyrimidin-2-amine Derivatives

  • Compound Description: This series of compounds represents a class of Polo-like kinase 4 (PLK4) inhibitors. These compounds feature an (E)-3-arylvinyl-1H-indazol-6-yl group at the 4-position of the pyrimidin-2-amine core. One notable compound in this series is 14i, which exhibited potent PLK4 inhibitory activity and demonstrated significant antitumor efficacy in breast cancer xenograft models. [, ]
  • Relevance: These compounds are related to 4-(Methylsulfanyl)pyrimidin-2-amine through their shared pyrimidin-2-amine scaffold. The research on these derivatives highlights the potential of this core structure for developing PLK4 inhibitors as anticancer agents. [, ]

5-(((1H-indazol-5-yl)oxy)methyl)-N-(4-(trifluoromethoxy)phenyl)pyrimidin-2-amine (ITP-2)

  • Compound Description: ITP-2 is a pyrimidine derivative that acts as a novel activator of Kv11.1 (hERG) channels. It features a unique chemical structure compared to other known hERG activators. []
  • Relevance: Although structurally distinct from 4-(Methylsulfanyl)pyrimidin-2-amine, ITP-2 highlights the versatility of the pyrimidin-2-amine scaffold for targeting ion channels. This research expands the potential therapeutic applications of pyrimidin-2-amine derivatives beyond kinase inhibition. []

4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative with a 3,5-dimethoxyphenyl group at the 4-position and a 2-methoxyphenyl group at the 6-position. Its crystal structure has been reported, providing details about the dihedral angles between the aromatic rings and the hydrogen bonding patterns. []
  • Relevance: This compound, although lacking the methylsulfanyl group, shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. This further illustrates the structural diversity possible within the pyrimidin-2-amine scaffold. []

13. Potassium azanide dimethylformamide monosolvate hemihydrate

  • Compound Description: This compound is a complex potassium salt of a benzothiazol(methylsulfanyl)pyrimidine derivative. It was unexpectedly obtained during a reaction designed to synthesize a neutral 2-pyrimidylbenzothiazole. Its crystal structure has been reported. []
  • Relevance: This compound shares the 4-(methylsulfanyl)pyrimidin-2-amine core with the target compound, although it possesses additional substituents and complexity. This finding highlights the potential for unexpected reactivity and product formation when working with pyrimidine-based scaffolds. []

Spiro[pyrido[2,3-d]pyrimidin-2-amine-6,5′-pyrimidines]

  • Compound Description: These compounds represent a class of spirocyclic pyrimidine derivatives containing the pyrido[2,3-d]pyrimidin-2-amine moiety. A novel l-proline-catalyzed, regio- and diastereoselective synthesis of these compounds in water has been reported. []
  • Relevance: Although structurally different from 4-(Methylsulfanyl)pyrimidin-2-amine, these spirocycles demonstrate the versatility of pyrimidine-based scaffolds for constructing complex molecular architectures with potential biological relevance. []

Ethyl 2-[4-(methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]acetate

  • Compound Description: This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a methylsulfanyl group at the 4-position and an ethyl acetate substituent at the 1-position. Its crystal structure, Hirshfeld surface analysis, and DFT calculations have been reported. []
  • Relevance: While this compound is not a direct derivative of pyrimidin-2-amine, it incorporates the 4-(methylsulfanyl)pyrimidine motif present in the target compound. This highlights the broader relevance of this structural motif in medicinal chemistry and its presence in various heterocyclic systems. []

4-(4-Halo-Phenyl)-6-(Furan-2-yl) Pyrimidin-2-Amine Derivatives

  • Compound Description: This series comprises three pyrimidine derivatives, DP-1 (fluoro), DP-2 (chloro), and DP-3 (bromo), featuring a 4-halophenyl group and a furan-2-yl group at positions 4 and 6, respectively. These compounds were studied using quantum chemical methods to investigate their hydrogen bonding sites and molecular electrostatic potential maps. []
  • Relevance: These compounds, while lacking the methylsulfanyl group, share the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. The research highlights the impact of halogen substituents on the electronic properties and hydrogen bonding capabilities of pyrimidin-2-amine derivatives. []

(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine

  • Compound Description: This compound is a thiadiazole derivative containing the 4-(methylsulfanyl)benzyl group, which is structurally related to the methylsulfanyl group present in the target compound. Its crystal structure has been reported. []
  • Relevance: Although not a pyrimidine derivative, this compound contains the 4-(methylsulfanyl)benzyl substituent, highlighting the relevance of the methylsulfanyl group and its potential influence on molecular properties and crystal packing interactions. []

4-aryl-6-(4-(pyrrolidin-1-yl)phenyl)pyrimidin-2-amine

  • Compound Description: This series of compounds represents a class of pyrimidine derivatives designed for antimicrobial screening. They feature an aryl group at the 4-position and a 4-(pyrrolidin-1-yl)phenyl group at the 6-position of the pyrimidin-2-amine core. []
  • Relevance: These compounds share the pyrimidin-2-amine core with 4-(Methylsulfanyl)pyrimidin-2-amine, demonstrating the potential for modifying this scaffold to explore a range of biological activities. []

N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine

  • Compound Description: This compound is a triazolo[1,5-a]pyrimidine derivative with a 4-chlorophenyl substituent at the N-position. Its crystal structure has been reported, revealing details about its molecular geometry and intermolecular interactions. []
  • Relevance: While not a direct analogue of 4-(Methylsulfanyl)pyrimidin-2-amine, this compound highlights the use of pyrimidine-fused heterocycles in drug design. It demonstrates the possibility of incorporating the pyrimidine ring into larger, more complex structures while maintaining potential biological activity. []

4-Methylsulfanyl-6-(4-pyridyl)-1,3,5-triazin-2-amine

  • Compound Description: This compound is a triazine derivative containing both a methylsulfanyl group and a 4-pyridyl substituent. Its crystal structure has been reported, revealing the presence of N—H⋯N hydrogen bonds leading to helical chains in the solid state. []
  • Relevance: Although not a pyrimidine, this compound shares the 4-methylsulfanyl substituent with 4-(Methylsulfanyl)pyrimidin-2-amine. This highlights the presence of this functional group in various heterocyclic systems and its potential influence on intermolecular interactions. []
  • Compound Description: This series of compounds represents a class of chromeno[4,3-d]pyrimidine derivatives synthesized and evaluated for antimicrobial and in vitro cytotoxicity activity. Compound CHR 9 was identified as the most active compound within this series. []
  • Relevance: Although structurally distinct from 4-(Methylsulfanyl)pyrimidin-2-amine, these derivatives highlight the relevance of the pyrimidin-2-amine core as a pharmacophore in medicinal chemistry, emphasizing its potential for diverse biological activities. []

4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative featuring a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at the 4-position and a 2,4-dichlorophenyl group at the 6-position. Its crystal structure, DFT calculations, and antibacterial activity have been reported. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. It demonstrates the potential for incorporating various heterocyclic substituents onto the pyrimidine ring to modulate biological activity. []
  • Compound Description: This compound is a pyrimidine derivative featuring a 1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl group at the 4-position and a 3- methoxyphenyl group at the 6-position. Its crystal structure, DFT calculations, and antibacterial activity have been reported. []
  • Relevance: This compound, like the previous one, shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. It further exemplifies the potential for modifying this scaffold with diverse substituents to modulate biological activity and physicochemical properties. []

N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives

  • Compound Description: This series of compounds represents a class of selective JAK2 inhibitors. Compound A8 within this series exhibits potent JAK2 inhibitory activity with good selectivity over JAK1, JAK3, and TYK2. It also demonstrated favorable metabolic stability and bioavailability. []
  • Relevance: These compounds, although lacking the 4-methylsulfanyl group, are structurally related to 4-(Methylsulfanyl)pyrimidin-2-amine through their common pyrimidin-2-amine scaffold. The research highlights the importance of this core structure in medicinal chemistry, especially for developing kinase inhibitors. []
  • Compound Description: This compound is a potent and orally bioavailable cyclin-dependent kinase (CDK) inhibitor with promising activity against hematological malignancies. It effectively inhibits CDKs 1, 2, 4, 8, and 9, leading to cell cycle arrest and apoptosis induction. []
  • Relevance: Despite the absence of a methylsulfanyl group, this compound is structurally related to 4-(Methylsulfanyl)pyrimidin-2-amine due to the presence of the pyrimidin-2-amine moiety within its structure. []

[4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine-based CDK4 inhibitors

  • Compound Description: These compounds represent a series of CDK4 inhibitors designed based on the structure of abemaciclib, a known CDK4 inhibitor. These compounds share the core [4-(3H-benzoimidazol-5-yl)-pyrimidin-2-yl]-amine scaffold and were investigated for their potential in treating breast cancer. []
  • Relevance: While structurally distinct from 4-(Methylsulfanyl)pyrimidin-2-amine, these CDK4 inhibitors highlight the utility of pyrimidin-2-amine as a pharmacophore in medicinal chemistry, particularly for targeting kinases involved in cancer development. []

N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors

  • Compound Description: This series of compounds represents potent inhibitors of Aurora A and B kinases, key regulators of cell division. Compound 18 (CYC116) within this series exhibited potent anti-cancer activity and progressed to phase I clinical trials. []
  • Relevance: These compounds are structurally related to 4-(Methylsulfanyl)pyrimidin-2-amine through their shared pyrimidin-2-amine core. The research underscores the versatility of this scaffold for developing kinase inhibitors with therapeutic potential in oncology. []

N-(4-((4-chlorobenzyl)oxy)phenyl)-4- (trifluoromethyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative featuring a 4-((4-chlorobenzyl)oxy)phenyl group at the N-position and a trifluoromethyl group at the 4-position. Its crystal structure and theoretical calculations have been reported. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. It demonstrates the potential for introducing diverse substituents onto the pyrimidin-2-amine scaffold to modulate its physicochemical properties and biological activities. []

{1((1phenylethylidene)amino)naphtha (2,1-b) furan-2-yl}4-substituted pyrimidin-2-amine Derivatives

  • Compound Description: These compounds represent a series of pyrimidine derivatives synthesized and evaluated for their antitubercular activity. They feature a {1((1phenylethylidene)amino)naphtha(2,1-b)furan-2-yl} substituent at the 4-position of the pyrimidin-2-amine core. []
  • Relevance: These compounds, despite their structural complexity, share the core pyrimidin-2-amine scaffold with 4-(Methylsulfanyl)pyrimidin-2-amine. The research underscores the importance of this core structure in medicinal chemistry and its potential for developing antitubercular agents. []

(Pentane-2,4-dionato-κ2O,O')(pyridin-2-amine-κN1)copper(II) and (pentane-2,4-dionato-κ2O,O')(pyrimidin-2-amine-κN1)copper(II)

  • Compound Description: These compounds are copper(II) complexes containing either pyridin-2-amine or pyrimidin-2-amine as ligands, along with pentane-2,4-dionato ligands. Their crystal structures have been reported, revealing square-pyramidal coordination geometry around the copper(II) center. []
  • Relevance: These complexes highlight the ability of pyrimidin-2-amine to act as a ligand in metal complexes. While structurally different from 4-(Methylsulfanyl)pyrimidin-2-amine, they demonstrate the coordination chemistry of the pyrimidin-2-amine moiety. []

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide

  • Compound Description: This compound represents the freebase form of Imatinib, a widely used tyrosine kinase inhibitor for treating leukemia. This study presents the crystal structure of the freebase Imatinib, revealing its extended conformation and hydrogen bonding interactions. []
  • Relevance: Although structurally distinct from 4-(Methylsulfanyl)pyrimidin-2-amine, Imatinib highlights the significance of the pyrimidin-2-amine moiety as a key pharmacophore in a clinically relevant drug, emphasizing the potential of this scaffold for developing therapeutics. []

N-(2-methylpyridyl-5-nitro-3-)-4-(3-pyridinyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative synthesized through a three-step process using 2-mercapto-4-(3-pyridyl)pyrimidine as a starting material. This synthetic route highlights a method for preparing substituted pyrimidin-2-amines. []
  • Relevance: This compound is directly related to 4-(Methylsulfanyl)pyrimidin-2-amine as it shares the same core structure. The difference lies in the substitution pattern on the pyrimidine ring, showcasing the potential for diverse substitutions on this scaffold. []

4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative featuring a methyl group at the 4-position and a piperidin-1-yl group at the 6-position. Its crystal structure has been solved, revealing the presence of N—H⋯N hydrogen bonds and the formation of tetrameric units in the solid state. []
  • Relevance: Although lacking the methylsulfanyl group, this compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. This highlights the structural diversity possible within the pyrimidin-2-amine scaffold. []

4-(4-Fluorophenyl)-6-(2-furyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative featuring a 4-fluorophenyl group at the 4-position and a 2-furyl group at the 6-position. Its crystal structure has been reported, showing the planar nature of the molecule and the presence of intermolecular hydrogen bonds. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. This further illustrates the structural diversity possible within the pyrimidin-2-amine scaffold. []

Di-μ2-methanolato-bis[tetrakis(pyrimidin-2-amine-κN1)cobalt(II)] bis(tetrafluoroborate)

  • Compound Description: This compound is a cobalt(II) complex that utilizes pyrimidin-2-amine as a ligand. Its crystal structure has been reported, providing insights into the coordination environment of the cobalt(II) center and the intermolecular hydrogen bonding interactions involving the pyrimidin-2-amine ligands. []
  • Relevance: Although structurally distinct from 4-(Methylsulfanyl)pyrimidin-2-amine, this cobalt complex highlights the ability of pyrimidin-2-amine to act as a ligand in metal complexes. []
  • Compound Description: This broad category encompasses a range of pyrimidin-2-amine derivatives featuring a substituted n-(4-fluoro-2-methoxy-5-nitrophenyl) group. These compounds serve as intermediates in the synthesis of 2-(2,4,5-substituted phenylamino) pyrimidine compounds. []
  • Relevance: These compounds are structurally related to 4-(Methylsulfanyl)pyrimidin-2-amine due to their shared pyrimidin-2-amine core. This highlights the versatility of this scaffold as a starting point for synthesizing a diverse range of substituted pyrimidine derivatives. []

5-(4-Morpholino-7, 8-dihydro-5H-thiopyrano(4,3-d)pyrimidin-2-yl)pyridin-2-amine

  • Compound Description: This compound is a thiopyrano(4,3-d)pyrimidine derivative synthesized as an intermediate for developing small molecule inhibitors. []
  • Relevance: While structurally distinct from 4-(Methylsulfanyl)pyrimidin-2-amine, this compound emphasizes the relevance of pyrimidine-containing scaffolds in medicinal chemistry, particularly for developing enzyme inhibitors. []
  • Compound Description: This compound is a pyrimidin-2-amine derivative synthesized through a novel method involving the conversion of a 2-amino-4-alkoxy pyrimidine to a 4-hydroxypyrimidine compound followed by etherification with 2-haloethyl methyl sulfide. []
  • Relevance: This compound, though lacking the 4-methylsulfanyl group, is structurally related to 4-(Methylsulfanyl)pyrimidin-2-amine due to their shared pyrimidin-2-amine core and the presence of a methylthio group in its structure. []
  • Compound Description: This compound is a pyrimidin-2-amine derivative identified as a casein kinase 1 delta (CK1δ) inhibitor and investigated for its potential in treating neurodegenerative disorders like Alzheimer's disease. []
  • Relevance: This compound is structurally related to 4-(Methylsulfanyl)pyrimidin-2-amine through its shared pyrimidin-2-amine core. This research highlights the diverse therapeutic applications of pyrimidin-2-amine derivatives. []

4-{4-Methyl-2-[(methyl)(2-methylphenyl)amino]-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative containing a thiazole ring substituent. Its crystal structure has been reported, providing insights into its molecular geometry and intermolecular interactions. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. This highlights the structural diversity possible within the pyrimidin-2-amine scaffold and its potential for further derivatization. []

N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

  • Compound Description: This compound is a pyrimidine derivative with a thiazole ring substituent. Its crystal structure has been determined, revealing the presence of two independent molecules in the asymmetric unit and intermolecular interactions. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. This further exemplifies the structural diversity possible within the pyrimidin-2-amine scaffold. []
  • Compound Description: This compound is a pyrimidine derivative with a thiazole ring substituent. Its crystal structure has been reported, providing details about its molecular geometry and intermolecular hydrogen bonding. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. This further emphasizes the structural diversity possible within the pyrimidin-2-amine scaffold and its potential for forming various intermolecular interactions. []
  • Compound Description: This compound is a pyrimidine derivative containing a pyridyl ring substituent. Its crystal structure has been determined, revealing the presence of two independent molecules in the asymmetric unit and various intermolecular interactions. []
  • Relevance: This compound shares the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine. This highlights the structural diversity possible within the pyrimidin-2-amine scaffold and its potential for forming various intermolecular interactions. []
  • Compound Description: This broad category encompasses a range of 5-(4-(halogenalkoxy)phenyl)pyrimidin-2-amine derivatives, showcasing the diversity of substituents possible on this core scaffold. These compounds exhibit inhibitory activity against c-kit, PDGFRα, and PDGFRβ kinases, highlighting their potential as anticancer agents. []
  • Relevance: These compounds share the core pyrimidin-2-amine structure with 4-(Methylsulfanyl)pyrimidin-2-amine, further emphasizing the significance of this scaffold for developing kinase inhibitors. []

Properties

CAS Number

1073-54-7

Product Name

4-(Methylsulfanyl)pyrimidin-2-amine

IUPAC Name

4-methylsulfanylpyrimidin-2-amine

Molecular Formula

C5H7N3S

Molecular Weight

141.2 g/mol

InChI

InChI=1S/C5H7N3S/c1-9-4-2-3-7-5(6)8-4/h2-3H,1H3,(H2,6,7,8)

InChI Key

DTGVQKUDTNRETI-UHFFFAOYSA-N

SMILES

CSC1=NC(=NC=C1)N

Canonical SMILES

CSC1=NC(=NC=C1)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.